Cas no 2229654-18-4 (3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine)

3-{5H,6H,7H,8H-イミダゾ[1,2-a]ピリジン-2-イル}プロプ-2-エン-1-アミンは、イミダゾピリジン骨格を有する有機化合物です。この化合物は、医薬品中間体や生物活性分子の合成において有用なビルディングブロックとしての応用が期待されます。特に、その構造中のアミン基と二重結合は、さらなる化学修飾や共役反応に適した特性を示します。分子内に含まれる剛直なイミダゾピリジン環と柔軟なプロペニルアミン鎖の組み合わせにより、特異的な分子認識や標的タンパク質との相互作用が可能となります。また、この化合物は高い安定性と溶解性を兼ね備えており、各種有機溶媒や水性条件下での反応にも適しています。

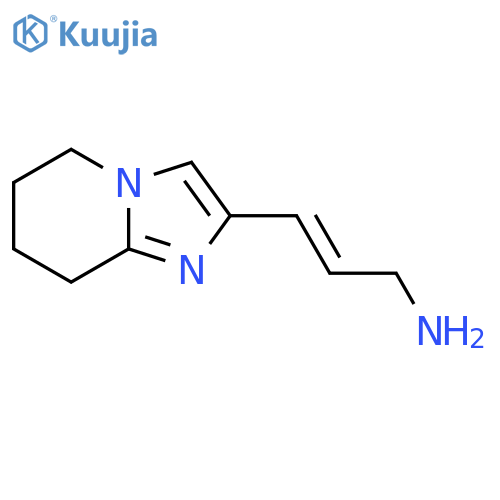

2229654-18-4 structure

商品名:3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine

- 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine

- EN300-1747200

- 2229654-18-4

-

- インチ: 1S/C10H15N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h3-4,8H,1-2,5-7,11H2/b4-3+

- InChIKey: LKMPGJKDKXWACH-ONEGZZNKSA-N

- ほほえんだ: N12C=C(/C=C/CN)N=C1CCCC2

計算された属性

- せいみつぶんしりょう: 177.126597491g/mol

- どういたいしつりょう: 177.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 43.8Ų

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1747200-5.0g |

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |

2229654-18-4 | 5g |

$4557.0 | 2023-06-03 | ||

| Enamine | EN300-1747200-0.25g |

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |

2229654-18-4 | 0.25g |

$1447.0 | 2023-09-20 | ||

| Enamine | EN300-1747200-10g |

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |

2229654-18-4 | 10g |

$6758.0 | 2023-09-20 | ||

| Enamine | EN300-1747200-2.5g |

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |

2229654-18-4 | 2.5g |

$3080.0 | 2023-09-20 | ||

| Enamine | EN300-1747200-10.0g |

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |

2229654-18-4 | 10g |

$6758.0 | 2023-06-03 | ||

| Enamine | EN300-1747200-0.1g |

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |

2229654-18-4 | 0.1g |

$1384.0 | 2023-09-20 | ||

| Enamine | EN300-1747200-0.5g |

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |

2229654-18-4 | 0.5g |

$1509.0 | 2023-09-20 | ||

| Enamine | EN300-1747200-1.0g |

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |

2229654-18-4 | 1g |

$1572.0 | 2023-06-03 | ||

| Enamine | EN300-1747200-1g |

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |

2229654-18-4 | 1g |

$1572.0 | 2023-09-20 | ||

| Enamine | EN300-1747200-0.05g |

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}prop-2-en-1-amine |

2229654-18-4 | 0.05g |

$1320.0 | 2023-09-20 |

3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine 関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

2229654-18-4 (3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}prop-2-en-1-amine) 関連製品

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量